molecular formula C21H18N2O2S2 B2901533 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide CAS No. 886958-92-5

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

Cat. No.: B2901533
CAS No.: 886958-92-5
M. Wt: 394.51
InChI Key: BNPHOWWFZGAGOV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide (CAS 886958-92-5) is a synthetic small molecule with a molecular formula of C21H18N2O2S2 and a molecular weight of 394.51 g/mol . This compound features a benzothiazole pharmacophore, a structure recognized as a 'privileged scaffold' in medicinal chemistry due to its diverse and significant biological activities . The core structure is a thiophene ring, a five-membered heterocycle known for its aromaticity and similarity to benzene, which is substituted with dimethyl groups and fused to the benzothiazole unit . Benzothiazole derivatives are the subject of intensive research, particularly in the development of new antimicrobial agents . The widespread problem of antimicrobial resistance has heightened the need for novel therapeutic agents, and compounds containing the benzothiazole nucleus have demonstrated considerable promise . Specific benzothiazole-sulfonamide hybrids have shown potent activity against bacterial strains like Staphylococcus aureus , with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.025 mM, outperforming standard antibiotics like ampicillin . The mechanism of action for certain benzothiazole-containing compounds is linked to the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folate biosynthesis pathway . Molecular docking studies have revealed that these inhibitors can form key interactions, such as arene-H bonds with the Lys220 residue within the enzyme's active site . Beyond their antimicrobial potential, benzothiazole derivatives are also prominent in anticancer research . Novel hybrids, such as those incorporating 1,2,3-triazole and benzamide linkers, have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in the progression of various cancers, including breast cancer . These compounds can also inhibit downstream signaling pathways like PI3K/AKT/mTOR, demonstrating a potential for multi-targeted therapy and overcoming drug resistance . The benzothiazole ring's planar, electron-rich structure enables important interactions with biological targets, including π-π stacking and hydrogen bonding, which are critical for high affinity and efficacy . This compound is intended for research use only in these and other investigative areas.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-10-15(25-3)11-9-14)18(12)20-22-16-6-4-5-7-17(16)27-20/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPHOWWFZGAGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-aminobenzothiazoles with appropriate thiophene derivatives. The reaction conditions often involve the use of solvents like ethanol or water and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown its potential to bind to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural motifs include:

  • Benzothiazole: A bicyclic system with a thiazole ring fused to benzene, known for electron-withdrawing properties and pharmacological relevance.
  • 4,5-Dimethylthiophene : A sulfur-containing heterocycle with methyl substituents enhancing lipophilicity.

Comparable Compounds :

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide ():

  • Shares the benzothiazole and benzamide moieties but replaces dimethylthiophene with a tetrahydrobenzothiophene and substitutes methoxy with a morpholine sulfonyl group.
  • The morpholine sulfonyl group enhances solubility via its polar sulfonyl group, contrasting with the methoxy’s moderate hydrophobicity .

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ): Features a pyrimidine-carboxamide linked to a 6-ethoxybenzothiazole.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ():

  • Simpler structure with a thiazole ring and dichlorophenyl amide.
  • Lacks the fused benzothiazole-thiophene system but demonstrates how halogenation impacts bioactivity .

Table 1: Structural Comparison

Compound Core Heterocycles Key Substituents Functional Impact
Target Compound Benzothiazole, dimethylthiophene 4-Methoxybenzamide Moderate hydrophobicity, H-bond acceptor
Compound Benzothiazole, tetrahydrobenzothiophene Morpholine sulfonyl Enhanced solubility, strong H-bond donor
Z14 () Benzothiazole, pyrimidine Bromine, ethoxy, methylsulfanyl Halogen bonding, steric bulk
2,4-Dichloro-N-(thiazol-2-yl)benzamide Thiazole, benzene Dichloro, amide Electrophilic character, increased potency

Key Differences :

  • The target’s dimethylthiophene may require Friedel-Crafts alkylation or thiophene functionalization, contrasting with Z14’s pyrimidine ring formation.
Spectroscopic Characterization
  • IR Spectroscopy :

    • The target’s amide C=O stretch (~1660–1680 cm⁻¹) and benzothiazole C=S (~1240–1255 cm⁻¹) align with trends in hydrazinecarbothioamides and triazoles (). Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomerism in benzothiazole derivatives .
    • ’s morpholine sulfonyl group would show strong S=O stretches (~1350–1450 cm⁻¹), absent in the target .
  • NMR Spectroscopy :

    • The target’s 4-methoxybenzamide would show a singlet for OCH₃ (~3.8 ppm in ¹H-NMR) and aromatic protons split by substituents. Comparable compounds like Z14 exhibit downfield shifts for pyrimidine protons (~8.5–9.0 ppm) due to electron-withdrawing effects .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring , a thiophene ring , and a methoxybenzamide group . Its molecular formula is C20H17N3O3S2C_{20}H_{17}N_3O_3S_2 with a molecular weight of approximately 385.47 g/mol. The structure contributes to its reactivity and interaction with biological targets.

PropertyData
IUPAC NameThis compound
Molecular FormulaC20H17N3O3S2
Molecular Weight385.47 g/mol
SolubilitySoluble in organic solvents; insoluble in water

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer and lung cancer cells. For instance, compounds similar to this one have been demonstrated to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) by targeting key pathways involved in tumor proliferation and angiogenesis .

The mechanism of action involves several biochemical pathways:

  • Inhibition of Kinase Activity : The compound acts as a dual-target inhibitor for EGFR and HER-2, critical receptors in many cancers. It selectively inhibits their kinase activity, which is essential for cancer cell survival and proliferation .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria, leading to increased reactive oxygen species (ROS) levels .
  • Anti-Angiogenic Effects : It has been observed to reduce the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial targets effectively, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Breast Cancer Study : A study involving derivatives of benzothiazole showed promising results in inhibiting breast cancer cell lines while exhibiting minimal toxicity towards normal cells .
  • Antifungal Activity : Research indicated that similar thiophene-containing compounds exhibited antifungal properties against various fungal strains, suggesting potential applications in treating fungal infections.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation reactions to form the benzothiazole-thiophene core .
  • Amide coupling using 4-methoxybenzoyl chloride or activated esters under basic conditions (e.g., pyridine or DIPEA) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Key Considerations:

  • Optimize reaction temperatures (e.g., 60–80°C for amide bond formation) to minimize side products.
  • Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR to confirm substituent positions and integration ratios .
    • HRMS for molecular weight verification .
  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Resolves bond lengths/angles (e.g., C–S bonds: ~1.74 Å; torsion angles in thiophene: <5° deviations) .
    • SHELX software (v.2018+) refines crystallographic data, though limitations exist in modeling disordered moieties .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:
Contradictions often arise from:

  • Disordered regions (e.g., flexible alkyl chains or solvent molecules).
  • Twinned crystals requiring specialized refinement protocols in SHELXL .

Methodological Solutions:

  • Apply TwinRotMat or CELL_NOW (Bruker AXS) to deconvolute overlapping reflections .
  • Use DFT calculations (e.g., Gaussian09) to cross-validate bond parameters with theoretical models .

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